5-Chloro-3-(trifluoromethyl)pyridin-2-ol

Lipophilicity LogP Physicochemical Properties

5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 1214342-70-7) is a halogenated pyridine derivative featuring a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position on a 2-pyridinol scaffold. This substitution pattern confers distinct physicochemical properties that differentiate it from its 5-bromo, 5-fluoro, and non-halogenated analogs, making it a valuable intermediate in the synthesis of trifluoromethyl-containing agrochemicals and pharmaceuticals.

Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
CAS No. 1214342-70-7
Cat. No. B164736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(trifluoromethyl)pyridin-2-ol
CAS1214342-70-7
Molecular FormulaC6H3ClF3NO
Molecular Weight197.54 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC=C1Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)5(12)11-2-3/h1-2H,(H,11,12)
InChIKeyZHDJWTAHGYSQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 1214342-70-7): A Halogenated Pyridine Building Block for Agrochemical and Pharmaceutical Intermediates


5-Chloro-3-(trifluoromethyl)pyridin-2-ol (CAS 1214342-70-7) is a halogenated pyridine derivative featuring a chlorine atom at the 5-position and a trifluoromethyl group at the 3-position on a 2-pyridinol scaffold . This substitution pattern confers distinct physicochemical properties that differentiate it from its 5-bromo, 5-fluoro, and non-halogenated analogs, making it a valuable intermediate in the synthesis of trifluoromethyl-containing agrochemicals and pharmaceuticals [1].

Why 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Cannot Be Simply Replaced by Other 5-Halo Analogs


Although 5-halo-3-(trifluoromethyl)pyridin-2-ol derivatives share a common core, the identity of the halogen at the 5-position dramatically influences both physicochemical properties and reactivity in downstream transformations . The 5-chloro substituent imparts lower lipophilicity and lower boiling point compared to the 5-bromo analog, while retaining sufficient leaving-group ability for cross-coupling reactions without the excessive reactivity and cost of the 5-iodo compound [1]. These quantitative differences directly impact solvent compatibility, purification efficiency, and overall synthetic route economics.

Quantitative Differentiation Evidence for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol vs. Closest Analogs


Lower LogP vs. 5-Bromo Analog: Enhanced Polarity for Aqueous Reaction Compatibility

5-Chloro-3-(trifluoromethyl)pyridin-2-ol exhibits a calculated LogP of 2.46, which is approximately 0.11–0.23 log units lower than the corresponding 5-bromo analog (LogP 2.57–2.69) [1]. This indicates a measurably lower lipophilicity, which can translate to improved aqueous solubility and better compatibility with polar reaction media.

Lipophilicity LogP Physicochemical Properties

Lower Boiling Point and Density vs. 5-Bromo Analog: Easier Purification and Handling

The target compound has a boiling point of 213 °C and a density of 1.53 g/cm³, compared to the 5-bromo analog which exhibits a higher boiling point of approximately 229 °C and a significantly higher density of 1.88 g/cm³ . The lower boiling point facilitates distillation-based purification, while the lower density may simplify phase separation in workup procedures.

Boiling Point Density Purification

High Purity Availability: 99% vs. Typical 97% for Halogenated Pyridinol Analogs

Multiple vendors supply 5-Chloro-3-(trifluoromethyl)pyridin-2-ol at a purity of 99% (e.g., Alfa Chemistry) , whereas the typical commercial purity for the 5-bromo and 5-fluoro analogs is 97–98% . The higher purity specification reduces the burden of in-house purification and minimizes side reactions caused by trace impurities in sensitive catalytic processes.

Purity Quality Control Procurement

Chlorine as a Leaving Group: Balanced Reactivity for Cross-Coupling vs. 5-Bromo and 5-Fluoro Analogs

In palladium-catalyzed cross-coupling reactions, the reactivity order of halogen leaving groups on pyridine rings follows Br > Cl >> F. The 5-chloro substituent offers an intermediate reactivity profile: it is sufficiently active for Suzuki–Miyaura coupling under standard conditions, yet less prone to unwanted side reactions (e.g., homocoupling, protodehalogenation) compared to the 5-bromo analog [1]. This balance is particularly valuable when selective mono-functionalization is required in the presence of other sensitive functional groups.

Cross-Coupling Suzuki Reaction Leaving Group

Optimal Application Scenarios for 5-Chloro-3-(trifluoromethyl)pyridin-2-ol Based on Quantitative Differentiation Evidence


Agrochemical Intermediate: Synthesis of Trifluoromethylpyridine-Based Fungicides and Herbicides

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in modern crop protection agents, with 14 TFMP-containing products commercialized between 1990 and 2017 [1]. 5-Chloro-3-(trifluoromethyl)pyridin-2-ol serves as a key building block for constructing these bioactive molecules. Its lower LogP (2.46 vs. 2.69 for the 5-bromo analog) can facilitate downstream processing in aqueous reaction media common to agrochemical manufacturing. Additionally, the chlorine at the 5-position provides a versatile handle for further functionalization, enabling the synthesis of diverse candidate molecules.

Pharmaceutical Intermediate: Building Block for Kinase Inhibitors and Androgen Receptor Modulators

Halogenated pyridine derivatives are extensively employed in medicinal chemistry for the construction of kinase inhibitors [1]. The 5-chloro-3-(trifluoromethyl)pyridin-2-ol scaffold offers a combination of the electron-withdrawing trifluoromethyl group (enhancing metabolic stability) and a chlorine leaving group with balanced reactivity for C–C bond formation. The commercially available 99% purity reduces the need for pre-reaction purification, a critical factor in medicinal chemistry where compound libraries are synthesized in parallel and purity directly impacts screening data quality.

Cross-Coupling Chemistry: Selective Suzuki–Miyaura Functionalization

The chlorine atom at the 5-position of this pyridinol derivative is a competent leaving group for palladium-catalyzed cross-coupling reactions, while being less prone to side reactions than the 5-bromo analog [1]. This intermediate reactivity is advantageous when designing synthetic routes that require selective mono-arylation in the presence of other potentially reactive sites. The lower boiling point (213 °C vs. 229 °C for the 5-bromo analog) also simplifies the removal of residual starting material or byproducts via distillation after the coupling step.

Analytical Reference Standard: Impurity Profiling in Trifluoromethylpyridine-Based APIs and Agrochemicals

5-Chloro-3-(trifluoromethyl)pyridin-2-ol has been cited as a related substance in patents concerning fluazinam impurity preparation [1], indicating its relevance as a reference marker in quality control of TFMP-containing products. The availability of this compound at 99% purity , along with batch-specific analytical data (NMR, HPLC, GC) provided by suppliers such as Bidepharm , makes it suitable for use as an analytical standard in method development and validation.

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